2-(1H-ベンゾイミダゾール-2-イルスルファニル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

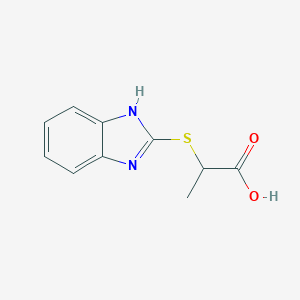

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.

科学的研究の応用

抗寄生虫および抗酸化活性

「2-(1H-ベンゾイミダゾール-2-イルスルファニル)プロパン酸」に関連するものを含む一部のベンゾイミダゾール誘導体は、それらの潜在的な抗寄生虫および抗酸化特性について研究されてきました。 これらの化合物は、寄生虫感染症および酸化ストレス関連疾患の新しい治療法を開発する上で価値がある可能性があります .

X線結晶構造解析

ベンゾイミダゾール誘導体は、分子構造を分析するためにX線結晶学でも使用されています。 このアプリケーションは、原子レベルでの化合物の相互作用を理解する上で不可欠であり、薬物設計やその他の化学工学プロセスに役立ちます .

関連化合物の合成

この化合物は、抗腫瘍剤としての潜在的な用途を持つさまざまなベンゾイミダゾール誘導体を合成する際のプレカーサーとして使用されてきました。 これは、新しい治療薬を発見することを目的とした医薬品化学研究における役割を強調しています .

振動分光法および量子化学的研究

ベンゾイミダゾール誘導体について、最適化された幾何学的構造、電子および振動特性を理解するための研究が行われてきました。 これらの研究は、理論化学および計算化学に不可欠であり、所望の特性を持つ材料の設計に貢献します .

作用機序

Target of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of a solid acid catalyst, such as ZrO2-Al2O3, under thermal conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O

生物活性

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a compound characterized by its unique structural features, including a benzimidazole core and a sulfanyl group linked to a propanoic acid moiety. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing enzymatic and receptor activities.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : Approximately 250.32 g/mol

The benzimidazole core is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.

Biological Activity Overview

Research indicates that 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid exhibits a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds with a benzimidazole scaffold often demonstrate anti-inflammatory activity, which could be beneficial in conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been documented, warranting further investigation into their mechanisms of action.

The biological effects of 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid are primarily mediated through its interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects.

Interaction Studies

Studies have shown that this compound can bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

| Compound | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index |

|---|---|---|---|

| 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid | TBD | TBD | TBD |

| Indomethacin | 0.41 µM | 2.56 µM | TBD |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of benzimidazole derivatives found that compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the propanoic acid moiety was noted to influence the antibacterial efficacy positively.

- Anti-inflammatory Activity : In vivo studies demonstrated that certain benzimidazole derivatives showed promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The evaluation included assessments of paw edema in animal models, where treated groups exhibited reduced swelling compared to controls.

- Anticancer Studies : Research into the anticancer properties revealed that benzimidazole derivatives could inhibit cell proliferation in various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGKQRFDAPZJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343661 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-70-6 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。